Product packaging for Diethyl 3-oxodecanedioate(Cat. No.:CAS No. 856065-92-4)

Diethyl 3-oxodecanedioate

Cat. No.: B1367673
CAS No.: 856065-92-4
M. Wt: 272.34 g/mol
InChI Key: IXOOABLKYVTOHY-UHFFFAOYSA-N
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Description

Contextual Significance of β-Keto Esters in Contemporary Synthetic Strategies

β-Keto esters are a class of organic compounds that feature both a ketone and an ester functional group, separated by a single methylene (B1212753) group. This unique structural arrangement confers upon them a versatile reactivity profile, making them crucial intermediates in modern organic synthesis. rsc.org They possess both electrophilic and nucleophilic sites, rendering them valuable synthons for constructing a wide array of molecules, including those of medicinal and agrochemical importance. rsc.org

The utility of β-keto esters stems from the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), which allows for easy formation of enolates. These enolates are key intermediates in a multitude of carbon-carbon bond-forming reactions. Furthermore, β-keto esters are precursors in reactions such as palladium-catalyzed decarboxylative transformations, which can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov Their ability to undergo transesterification allows for the modification of the ester group, further expanding their synthetic utility. rsc.org The development of new synthetic methods, such as those using molybdenum(VI) dichloride dioxide or niobium(V) chloride as catalysts for the reaction of aldehydes with ethyl diazoacetate, continues to broaden the accessibility and application of β-keto esters. organic-chemistry.org

Fundamental Research Importance of Diethyl 3-Oxodecanedioate in Chemical Transformations

This compound is a specific β-keto ester that serves as a valuable precursor in specialized chemical transformations. Its linear C10-dicarboxylic acid diethyl ester framework, functionalized with a ketone at the C3 position, makes it an ideal substrate for intramolecular cyclization reactions.

A significant application of this compound is in the Dieckmann cyclization. This base-catalyzed intramolecular condensation reaction is used to form cyclic ketones. In this specific case, this compound is treated with a base, such as sodium hydroxide (B78521) in ethanol (B145695), to synthesize a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield 3,4,5,6,7,8-hexahydro-1(2H)-naphthalenone. This hexahydronaphthalenone derivative is a complex bicyclic structure and a useful intermediate in the synthesis of more elaborate organic molecules. The reaction highlights the importance of this compound as a building block for constructing carbocyclic ring systems.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 856065-92-4 echemi.com
Molecular Formula C12H20O5 echemi.com
Molecular Weight 244.28 g/mol echemi.com
Density 1.058 g/cm³ echemi.comchemsrc.com
Boiling Point 319.3°C echemi.comchemsrc.com
Flash Point 136.5°C echemi.com

| Refractive Index | 1.443 echemi.com |

This table contains data sourced from reference echemi.com and chemsrc.com.

Overview of Key Academic Research Directions for this compound

Academic research involving this compound is primarily focused on its application as a starting material for the synthesis of complex molecular architectures. Key research directions include:

Synthesis of Carbocyclic Systems: The primary research application for this compound is its use in intramolecular cyclization reactions, such as the Dieckmann condensation, to create substituted cyclic and bicyclic ketones. Research in this area explores the scope and limitations of these cyclizations, including the use of various catalysts and reaction conditions to control regioselectivity and yield. The resulting cyclic ketones are valuable scaffolds for the total synthesis of natural products and other target molecules.

Development of Novel Derivatives: Research extends to the synthesis of novel derivatives of the decanedioate backbone. For instance, patent literature describes the preparation of related structures like diethyl 2,2-dimethyl-8-oxodecanedioate, indicating an interest in creating analogues with modified properties. google.com These studies often aim to produce intermediates for pharmaceuticals or other biologically active compounds. google.com

Exploration in Multicomponent Reactions: While specific examples are not prevalent in the searched literature, a general trend in organic synthesis is the use of versatile building blocks like β-keto esters in multicomponent reactions. Future research could explore the potential of this compound to participate in such reactions, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O5 B1367673 Diethyl 3-oxodecanedioate CAS No. 856065-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 3-oxodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOOABLKYVTOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554163
Record name Diethyl 3-oxodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856065-92-4
Record name Diethyl 3-oxodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Diethyl 3 Oxodecanedioate

Established Reaction Pathways for Diester Synthesis

Traditional methods for the formation of β-keto esters provide a robust foundation for the synthesis of diethyl 3-oxodecanedioate. These strategies primarily involve carbon-carbon bond formation through the condensation of ester enolates or the alkylation of active methylene (B1212753) compounds.

Claisen Condensation and Related Acetoacetic Ester Syntheses

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters from two ester molecules. nih.govresearchgate.netorgsyn.org For an acyclic diester like this compound, a "crossed" or mixed Claisen condensation is required, involving two different ester reactants. vanderbilt.edu

A plausible pathway involves the reaction between diethyl pimelate (B1236862) and ethyl acetate (B1210297). In this approach, a strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl pimelate. Subsequent elimination of an ethoxide ion yields the target β-keto diester. clockss.orgnih.gov To favor the desired crossed product and minimize self-condensation of ethyl acetate, the reaction is typically performed by slowly adding ethyl acetate to a mixture of diethyl pimelate and the base.

Step 1: Enolate Formation: An ethoxide base removes an acidic α-proton from ethyl acetate.

Step 2: Nucleophilic Attack: The resulting ethyl acetate enolate attacks one of the carbonyl groups of diethyl pimelate.

Step 3: Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.

Step 4: Deprotonation (Driving Force): The newly formed β-keto ester is deprotonated by ethoxide at the highly acidic methylene group between the two carbonyls. This irreversible step drives the reaction to completion. nih.gov

Step 5: Acidic Workup: A final acidic workup reprotonates the enolate to yield the final product.

Table 1: Representative Reaction Parameters for Crossed Claisen Condensation
ParameterConditionPurpose
BaseSodium Ethoxide (NaOEt)Deprotonation of the enolizable ester
Reactant 1 (Nucleophile Precursor)Ethyl AcetateProvides the enolate for C-C bond formation
Reactant 2 (Electrophile)Diethyl PimelateProvides the main carbon backbone
SolventEthanol (B145695) or an inert solvent like Toluene (B28343)Reaction medium
TemperatureRefluxTo overcome the activation energy
WorkupAqueous Acid (e.g., HCl, H₂SO₄)Protonation of the final enolate product

Alkylation Strategies for Long-Chain Oxodicarboxylic Esters

Alkylation of active methylene compounds provides a versatile alternative for constructing the carbon skeleton of this compound. Two primary strategies are the acetoacetic ester synthesis and the malonic ester synthesis.

The acetoacetic ester synthesis is a powerful method for preparing ketones, but its intermediate, an α-substituted acetoacetic ester, is precisely the class of compound to which the target molecule belongs. This pathway involves the alkylation of the enolate of ethyl acetoacetate (B1235776). libretexts.orgslideshare.net To synthesize this compound, the enolate of ethyl acetoacetate would be reacted with an appropriate electrophile, such as ethyl 6-bromohexanoate. rsc.org The reaction proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the ethyl acetoacetate enolate displaces the bromide ion. libretexts.orgorgsyn.org

A typical procedure involves:

Formation of the enolate of ethyl acetoacetate using a base like sodium ethoxide in ethanol. orgsyn.org

Addition of the alkylating agent, ethyl 6-bromohexanoate, to the solution of the enolate.

The reaction mixture is typically heated to ensure the completion of the SN2 reaction.

A related approach is the acylation of diethyl malonate . In this method, diethyl malonate is first deprotonated to form its enolate. This enolate is then acylated with a long-chain acyl chloride, such as heptanoyl chloride. The initial product is an acyl malonic ester. A subsequent decarboxylation step, typically involving heating with aqueous acid, removes one of the carboxyl groups to yield the desired β-keto ester. However, to obtain this compound specifically, a more tailored approach involving a C7 diester acyl chloride would be necessary, making this route more complex than the acetoacetic ester synthesis for this particular target.

Table 2: Comparison of Alkylation Strategies
StrategyKey ReagentsIntermediateKey Advantages
Acetoacetic Ester SynthesisEthyl acetoacetate, NaOEt, Ethyl 6-bromohexanoateα-alkylated β-keto esterDirect formation of the target structure
Malonic Ester Synthesis (Acylation)Diethyl malonate, NaOEt, Heptanoyl chlorideα-acylated malonic esterVersatile for various ketone syntheses, but requires decarboxylation

Alternative Synthetic Routes from Readily Available Precursors

Beyond classical condensation and alkylation reactions, other methods can be adapted for the synthesis of β-keto esters. The Reformatsky reaction , for instance, typically produces β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. wikipedia.orgadichemistry.com To synthesize this compound, a multi-step sequence could be envisioned. First, a Reformatsky reaction between ethyl bromoacetate (B1195939) and a suitable seven-carbon aldehyde-ester, such as ethyl 6-formylhexanoate, would yield a β-hydroxy diester. Subsequent oxidation of the secondary alcohol to a ketone would provide the target this compound. The organozinc reagents used in this reaction are less reactive than Grignard reagents, which prevents undesired reactions with the ester groups. wikipedia.orgorganic-chemistry.org

Another potential route involves the use of Grignard reagents . While Grignard reagents typically add twice to esters to form tertiary alcohols, google.com their reaction with diethyl malonate can be controlled. A Grignard reagent derived from a C7 halo-ester could potentially react with the monoanion of diethyl malonate in an acylation-type reaction under specific conditions, although this is a less common and more challenging approach. A more feasible Grignard-based synthesis might involve the reaction of a suitable Grignard reagent with an acyl chloride derivative of a dicarboxylic acid monoester.

Catalytic Approaches in this compound Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Metal-catalyzed, organocatalytic, and biocatalytic approaches offer promising alternatives to traditional stoichiometric reactions.

Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and ruthenium, are effective catalysts for a variety of C-C bond-forming reactions that can be applied to the synthesis of β-keto esters.

Palladium-catalyzed reactions, such as the acylation of enolates or Stille-type couplings, can be adapted for this purpose. For example, a palladium catalyst could facilitate the coupling of a zinc enolate of diethyl pimelate with an acyl chloride. thieme-connect.de Palladium complexes have also been shown to catalyze the carbonylation of certain halo-esters, which could be a method to construct the required precursors. researchgate.net Research has demonstrated that the selectivity of palladium-catalyzed reactions involving aroyl chlorides can be controlled through ligand modification, allowing for either aroylation or arylation products. nih.gov

Ruthenium-catalyzed processes have also emerged as powerful tools. Ruthenium complexes can catalyze the asymmetric hydrogenation of β-keto esters to chiral β-hydroxy esters, demonstrating their utility in manipulating these structures. sioc-journal.cngoogle.com More directly, ruthenium catalysts have been developed for the synthesis of β-keto esters through novel pathways like the olefinic oxidation of cinnamic acids followed by esterification. researchgate.net This indicates the potential for developing a ruthenium-catalyzed C-C coupling reaction to form this compound from simpler precursors.

Table 3: Overview of Potential Metal-Catalyzed Approaches
Metal CatalystPlausible Reaction TypePotential Precursors
Palladium (Pd)Acylation / Cross-CouplingZinc enolate of a C7 diester + C3 acyl chloride
Ruthenium (Ru)Oxidative Coupling / C-H ActivationLong-chain unsaturated ester + Acylating agent

Organocatalytic and Biocatalytic Syntheses

Organocatalysis , which uses small organic molecules as catalysts, avoids the use of potentially toxic and expensive metals. Chiral amines, such as proline and its derivatives, are well-known to catalyze asymmetric aldol (B89426) and Michael reactions. clockss.orgresearchgate.netrsc.org An organocatalytic approach to this compound could involve an acylation reaction. A proline-derived catalyst could activate a pimelate mono-ester towards nucleophilic attack by an enolizable species derived from ethyl acetate, proceeding through an enamine or enolate intermediate. While more commonly applied to asymmetric synthesis, the principles of organocatalysis can be extended to non-chiral transformations, offering mild and selective reaction conditions. beilstein-journals.org

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under environmentally benign conditions. Lipases are particularly useful for reactions involving esters. mdpi.com A biocatalytic route to this compound could involve a lipase-catalyzed transesterification or condensation. google.comnih.govopenagrar.denih.gov For example, a lipase (B570770) could catalyze the condensation between diethyl pimelate and an activated form of acetic acid (like acetyl-CoA in a biological system mimic) or a direct transesterification with ethyl acetoacetate. researchgate.net The enzymatic pathway for fatty acid synthesis in nature involves an iterative Claisen-type condensation, demonstrating that enzymes are capable of catalyzing the formation of the β-keto group in long-chain molecules. researchgate.net This suggests that an engineered enzyme could potentially be developed for the direct synthesis of this compound.

Asymmetric Synthesis of Chiral this compound Precursors

The generation of chiral centers is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules and advanced materials. For a molecule like this compound, the introduction of chirality can lead to precursors with defined stereochemistry, which can be invaluable for various applications. While direct asymmetric synthesis of this compound itself is not extensively documented, the synthesis of chiral precursors, particularly chiral β-keto esters and related 1,3-dicarbonyl compounds, is a well-established field. These chiral building blocks can then be elaborated to afford the target molecule.

Methodologies for achieving asymmetry in the synthesis of precursors for this compound primarily revolve around two strategies: the use of chiral auxiliaries and the application of chiral catalysts.

Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of chiral β-keto esters, Evans' oxazolidinone auxiliaries have been particularly successful. For instance, an acyl group can be attached to the chiral auxiliary, and subsequent enolate formation and reaction with an electrophile proceed with high diastereoselectivity.

Catalytic asymmetric synthesis is a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. This area has seen significant advancements, with various catalytic systems being developed for the enantioselective synthesis of β-keto esters and related compounds. These include:

Metal-Catalyzed Hydrogenation: Asymmetric hydrogenation of β-keto esters using chiral ruthenium or rhodium catalysts, such as those based on the BINAP ligand, can produce chiral β-hydroxy esters with high enantioselectivity. These can then be oxidized to the corresponding chiral β-keto esters.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids have been employed in the enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key strategy for constructing chiral 1,3-dicarbonyl systems. nih.gov For example, a chiral tertiary amino-thiourea catalyst can facilitate the conjugate addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones, affording Michael-type adducts in high yields and enantioselectivities. nih.gov

A representative approach to a chiral precursor for this compound could involve the asymmetric Michael addition of a malonate derivative to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst. The resulting adduct, a chiral substituted malonate, can then be further manipulated to yield the desired chiral 3-oxodecanedioate structure.

Below is an illustrative data table summarizing typical results for the asymmetric synthesis of chiral β-keto ester precursors using different catalytic systems.

Catalyst TypeLigand/CatalystSubstrateProduct TypeYield (%)Enantiomeric Excess (ee %)
Metal CatalystRu-BINAPβ-Keto EsterChiral β-Hydroxy Ester9598
OrganocatalystChiral Thiourea1,3-Dicarbonyl & NitroalkeneChiral Michael Adduct9295
OrganocatalystChiral Amineα,β-Unsaturated Aldehyde & MalonateChiral Michael Adduct8893

Optimization of Reaction Parameters and Efficiency Enhancement

The efficiency of a synthetic process is a critical factor, not only for economic viability but also for minimizing waste and energy consumption. The synthesis of this compound, which can be prepared through methods like the Dieckmann or Claisen condensations, is amenable to significant optimization by carefully controlling various reaction parameters.

Key parameters that can be optimized to enhance the yield, purity, and reaction rate include:

Choice of Base: The selection of the base is crucial in condensation reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA) are often employed to generate the requisite enolate. The concentration and stoichiometry of the base must be carefully controlled to avoid side reactions.

Solvent: The solvent plays a multifaceted role, influencing the solubility of reactants, the stability of intermediates, and the reaction rate. Aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene are commonly used. The polarity and coordinating ability of the solvent can significantly impact the aggregation state and reactivity of the enolate.

Temperature: Reaction temperature is a critical parameter that affects both the rate of reaction and the selectivity. While higher temperatures can accelerate the reaction, they may also lead to decomposition or the formation of undesired byproducts. For many condensation reactions, initial cooling to low temperatures (e.g., -78 °C) is often necessary during the addition of the base to control the exothermicity and improve selectivity, followed by warming to room temperature or gentle heating to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to product degradation.

A systematic approach to optimization often involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction conditions.

The following table provides an example of how reaction parameters can be optimized for a generic Claisen condensation to produce a β-keto ester.

ParameterCondition ACondition BCondition CYield (%)
BaseSodium EthoxideSodium HydridePotassium tert-Butoxide75
SolventEthanolTetrahydrofuranToluene85
Temperature25°C0°C to 25°C-78°C to 25°C92
Reaction Time12 hours6 hours4 hours90

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles at various stages.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Condensation reactions, such as the Claisen condensation, are inherently atom-economical as the main byproduct is a small molecule like ethanol.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For instance, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) instead of traditional chlorinated or ethereal solvents can significantly reduce the environmental impact. The use of solid acid or base catalysts can also minimize the need for corrosive and hazardous liquid acids or bases.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible reduces energy consumption. The development of highly active catalysts that can promote the reaction under milder conditions is a key area of research. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. As discussed in the asymmetric synthesis section, both metal and organocatalysts can be employed in small quantities to achieve high yields and selectivities, thereby reducing waste. Biocatalysis, using enzymes like lipases, offers a particularly green approach for ester synthesis and transesterification under mild conditions. google.com

Renewable Feedstocks: While not always directly applicable to the synthesis of a specific molecule like this compound, the broader goal is to utilize renewable starting materials derived from biomass rather than fossil fuels. Research into converting bio-based platform chemicals into valuable esters and dicarbonyl compounds is an active area of green chemistry.

An example of applying green chemistry principles is the use of a lipase-catalyzed transesterification to produce β-keto esters. google.com This method often proceeds under mild, solvent-free conditions and can be highly selective, offering a sustainable alternative to traditional chemical methods.

The table below summarizes the application of green chemistry principles to the synthesis of dicarboxylic acid esters.

Green Chemistry PrincipleTraditional MethodGreen AlternativeEnvironmental Benefit
SolventDichloromethane, TolueneSupercritical CO₂, Ionic Liquids, WaterReduced toxicity and VOC emissions
CatalystStoichiometric strong base (e.g., NaH)Reusable solid acid/base catalyst, Biocatalyst (e.g., lipase)Reduced waste, easier separation, milder conditions
EnergyConventional heating (reflux)Microwave irradiation, UltrasoundReduced energy consumption and reaction times
FeedstockPetroleum-based starting materialsBio-based dicarboxylic acids and alcoholsReduced reliance on fossil fuels

Chemical Reactivity and Transformative Reactions of Diethyl 3 Oxodecanedioate

Reactions Involving the Ketone Functionality

The ketone group in diethyl 3-oxodecanedioate is a primary site for nucleophilic attack and can undergo various transformations, including additions, condensations, and functional group interconversions.

The protons on the carbon atom flanked by the ketone and one of the ester groups (the α-carbon) are particularly acidic. This increased acidity allows for easy deprotonation by a base to form a resonance-stabilized enolate ion. khanacademy.orgyoutube.com This enolate is a potent carbon nucleophile and can react with other carbonyl compounds, such as aldehydes or ketones, in what is known as an Aldol (B89426) condensation. youtube.comwikipedia.org

In a typical Aldol-type reaction, the enolate of this compound would attack the electrophilic carbonyl carbon of another molecule (e.g., an aldehyde). This is followed by protonation to yield a β-hydroxy adduct. Subsequent heating, often under acidic or basic conditions, can lead to dehydration, resulting in the formation of an α,β-unsaturated compound, which drives the reaction to completion. youtube.com

Table 1: Overview of Aldol-Type Condensation with this compound

ReactantCatalystIntermediate ProductFinal Product (after dehydration)
Aldehyde (R-CHO)Base (e.g., NaOH, NaOEt)β-hydroxy keto-diesterα,β-unsaturated keto-diester
Ketone (R-CO-R')Base (e.g., NaOH, NaOEt)β-hydroxy keto-diesterα,β-unsaturated keto-diester

Note: The table represents the expected reaction pathway based on general principles of Aldol condensations.

The ketone functionality of this compound can be selectively transformed into other functional groups, most notably through reduction to a secondary alcohol.

The reduction of the keto group can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to alcohols, typically in a protic solvent like ethanol (B145695) or methanol (B129727). youtube.com For a more potent option, lithium aluminum hydride (LiAlH₄) can be used. LiAlH₄ is a much stronger reducing agent and will also reduce the ester groups to primary alcohols, so selective reduction of the ketone requires careful control of reaction conditions, such as low temperatures. chemguide.co.ukyoutube.com

Table 2: Common Reducing Agents for Ketone Functional Group Interconversion

ReagentSolventProductSelectivity Notes
Sodium Borohydride (NaBH₄)Methanol, EthanolDiethyl 3-hydroxydecanedioateGenerally selective for ketones over esters at controlled temperatures.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFDecane-1,3,10-triolHighly reactive; reduces both ketone and ester groups. youtube.comchemguide.co.uk

Note: The products listed are the expected outcomes of the reduction reactions.

Reactivity of the Ester Functionalities

The two diethyl ester groups in the molecule are also susceptible to nucleophilic acyl substitution, allowing for their conversion into a variety of other carboxylic acid derivatives.

Ester hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, also known as saponification, is irreversible due to the deprotonation of the resulting carboxylic acid. beilstein-journals.org Complete hydrolysis of this compound under basic conditions would yield the 3-oxodecanedioate salt.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. researchgate.net This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of methanol in the presence of an acid catalyst would lead to the formation of dimethyl 3-oxodecanedioate.

The ester groups can be converted to amides through reaction with ammonia (B1221849) or primary or secondary amines. This process, known as aminolysis, typically requires heating and may be slow. The direct reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon. The reactivity of amines in this reaction generally follows the order: primary > secondary.

The formation of other carboxylic acid derivatives, such as acid chlorides, from the ester is not a direct conversion and would typically proceed via hydrolysis to the carboxylic acid first.

A key strategy for enhancing the reactivity of this compound involves the strategic use of its acidic α-protons. As mentioned, the methylene (B1212753) group between the two carbonyls is readily deprotonated. The resulting enolate is a soft nucleophile and is highly reactive in S N 2 reactions with alkyl halides. This allows for the straightforward introduction of alkyl substituents at the C2 position.

Furthermore, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-carbon. This C-acylation reaction provides a route to more complex β-dicarbonyl compounds. These alkylation and acylation reactions significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block in organic synthesis.

Transformations at the Active Methylene and α-Carbon Positions

The presence of a ketone and two ester functional groups in this compound provides multiple reactive sites. The carbon atoms positioned between the carbonyl groups, specifically the active methylene and α-carbon positions, are particularly susceptible to a variety of chemical transformations.

Enolate Chemistry and Carbon-Carbon Bond Forming Reactions

The protons on the carbon atom alpha to both the ketone and one of the ester groups (the active methylene group) of this compound exhibit significant acidity. This increased acidity is due to the electron-withdrawing effects of the adjacent carbonyl groups, which stabilize the resulting conjugate base, an enolate, through resonance. The formation of this enolate is a critical step in many carbon-carbon bond-forming reactions. masterorganicchemistry.comalevelchemistry.co.uk

The generation of the enolate is typically achieved by treatment with a suitable base. For β-keto esters like this compound, with a pKa of approximately 11, alkoxide bases such as sodium ethoxide are sufficiently strong to facilitate deprotonation. masterorganicchemistry.comlibretexts.org Once formed, the enolate acts as a potent nucleophile. alevelchemistry.co.uk

A primary application of this enolate chemistry is in alkylation reactions. The nucleophilic enolate can react with electrophilic alkyl halides in an SN2 reaction, resulting in the formation of a new carbon-carbon bond at the α-carbon. libretexts.orglibretexts.org This process allows for the introduction of various alkyl substituents onto the backbone of the molecule. The general mechanism for the alkylation of a β-keto ester is outlined below:

Table 1: General Steps in the Alkylation of a β-Keto Ester

StepDescription
1. Enolate Formation A base, such as sodium ethoxide, removes an acidic α-proton from the active methylene group to form a resonance-stabilized enolate. libretexts.org
2. Nucleophilic Attack The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, displacing the halide leaving group. libretexts.org
3. Product Formation A new carbon-carbon bond is formed at the α-position, yielding an α-alkylated β-keto ester.

It is important to note that if a second acidic α-proton is present after the initial alkylation, the process can be repeated to introduce a second alkyl group. libretexts.org

Halogenation and Electrophilic Substitution Reactions

The enolate of this compound can also participate in reactions with electrophiles other than alkyl halides. Electrophilic halogenating agents, for example, can be used to introduce a halogen atom at the α-carbon. The enantioselective chlorination of β-keto esters has been demonstrated using chiral Lewis acid catalysts, yielding α-chlorinated products with high enantioselectivity. acs.org This reaction is significant for the synthesis of chiral molecules, as the resulting tertiary chlorides can undergo subsequent SN2 displacement with various nucleophiles. acs.org

Beyond direct halogenation, the α-position of β-keto esters is generally reactive towards a range of electrophilic substitution reactions. These reactions are predicated on the nucleophilic character of the enol or enolate form of the molecule.

Intramolecular Cyclization Reactions of this compound

The linear structure of this compound, which contains two ester functional groups, makes it a suitable precursor for intramolecular cyclization reactions to form cyclic compounds.

Dieckmann Cyclization for Cyclic Ketone Construction

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester that is facilitated by a strong base to produce a cyclic β-keto ester. fiveable.mefiveable.meyoutube.com This reaction is particularly effective for the formation of five- and six-membered rings. libretexts.orgopenstax.orglibretexts.org Given that this compound is a 1,7-diester, it can undergo Dieckmann cyclization to form a six-membered cyclic β-keto ester.

Table 2: Mechanism of the Dieckmann Cyclization

StepDescription
1. Enolate Formation A strong base deprotonates an α-carbon to form a nucleophilic enolate. libretexts.org
2. Intramolecular Nucleophilic Attack The enolate attacks the carbonyl carbon of the second ester group within the same molecule. libretexts.org
3. Elimination of Leaving Group The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester. libretexts.org
4. Deprotonation (Driving Force) The resulting cyclic β-keto ester is deprotonated by the base, driving the equilibrium towards the product. libretexts.org
5. Protonation An acidic workup protonates the enolate to yield the final neutral cyclic β-keto ester. youtube.com

Regioselectivity and Stereocontrol in Cyclization Pathways

In cases where the diester substrate is unsymmetrical, the Dieckmann cyclization can potentially lead to the formation of multiple products, raising the issue of regioselectivity. libretexts.orglibretexts.org The formation of different regioisomers depends on which α-carbon is deprotonated to form the initial enolate and which ester carbonyl is subsequently attacked. The relative acidity of the α-protons and the stability of the resulting cyclic products are key factors that influence the regiochemical outcome of the reaction. Studies have shown that the reaction conditions, such as the base and solvent used, can also impact the product distribution. core.ac.uk

Stereocontrol in Dieckmann cyclizations becomes a consideration when the substrate contains pre-existing stereocenters or when new stereocenters are formed during the cyclization process. The conformation of the transitioning state during the ring-forming step plays a crucial role in determining the stereochemistry of the final product.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov As a β-keto ester, this compound is a valuable component in several MCRs.

One of the most prominent examples is the Hantzsch pyridine (B92270) synthesis. wikipedia.org This reaction is a multi-component condensation that typically involves an aldehyde, a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297), and two equivalents of a β-keto ester. wikipedia.orgfiveable.me The product of this reaction is a dihydropyridine (B1217469), which can be subsequently oxidized to the corresponding pyridine derivative. organic-chemistry.org The Hantzsch synthesis is a versatile method for preparing a wide range of substituted pyridines and dihydropyridines, some of which have significant applications, such as the 1,4-dihydropyridine (B1200194) class of calcium channel blockers. wikipedia.orgthermofisher.com

The general mechanism of the Hantzsch synthesis is thought to proceed through the formation of two key intermediates: a Knoevenagel condensation product and an enamine from the β-keto ester and ammonia. organic-chemistry.org These intermediates then condense to form the dihydropyridine ring.

Table 3: Reactants in the Hantzsch Pyridine Synthesis

Reactant TypeExampleRole in the Reaction
AldehydeFormaldehydeProvides the C4 carbon of the pyridine ring. wikipedia.org
β-Keto EsterThis compoundProvides the C2, C3, C5, and C6 carbons and their substituents. fiveable.me
Nitrogen DonorAmmonia or Ammonium AcetateProvides the nitrogen atom of the pyridine ring. wikipedia.orgfiveable.me

The versatility of the Hantzsch reaction allows for the incorporation of various substituted β-keto esters, making this compound a potentially useful building block for the synthesis of novel pyridine derivatives.

Development of Novel Reactivity Patterns

The exploration of novel reactivity patterns for this compound extends its utility beyond classical reactions such as alkylation and condensation. A significant area of development lies in its application as a scaffold for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. The inherent functionality of this compound, specifically its γ-keto ester motif, makes it an ideal precursor for cyclocondensation reactions with binucleophilic reagents.

One of the most promising novel reactivity patterns involves the reaction of this compound with hydrazine (B178648) and its derivatives to construct pyridazinone ring systems. Pyridazinones are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. The reaction proceeds via a cyclocondensation pathway, where the two nitrogen atoms of the hydrazine molecule react with the two carbonyl groups (the ketone at C3 and the ester at C1) of the this compound backbone.

The established chemical precedent for the reaction of γ-keto esters with hydrazine suggests a straightforward pathway to 4,5-dihydropyridazin-3(2H)-ones. nih.gov In the case of this compound, the reaction with hydrazine hydrate (B1144303) is anticipated to selectively form a stable, six-membered heterocyclic ring. The initial step involves the formation of a hydrazone intermediate, typically at the more reactive ketone carbonyl. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the electrophilic carbonyl carbon of the ester group, leading to the elimination of ethanol and the formation of the pyridazinone ring.

This transformation yields a highly functionalized molecule, Ethyl 6-(4-oxopentyl)-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate. This product retains a reactive handle (the ethyl ester) and a side chain that can be further modified, opening avenues for the creation of diverse chemical libraries for biological screening. researchgate.net The synthesis of pyridazinone derivatives from various γ-keto acid precursors is a well-documented strategy in heterocyclic chemistry. nih.gov

While this cyclocondensation represents a chemically sound and novel application for this compound, specific experimental data such as reaction yields, conditions, and detailed spectroscopic analysis for this exact transformation are not prominently available in surveyed scientific literature. Therefore, the data presented in the following tables is based on the logical, predicted outcomes of the reaction based on established principles of heterocyclic synthesis.

Table 1: Predicted Reaction Profile for the Synthesis of Ethyl 6-(4-oxopentyl)-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate

ParameterDetails
Reactant 1 This compound
Reactant 2 Hydrazine Hydrate
Reaction Type Cyclocondensation
Predicted Product Ethyl 6-(4-oxopentyl)-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate
Solvent (Typical) Ethanol, Acetic Acid
Byproduct Ethanol, Water

Table 2: Predicted Structural and Molecular Data for the Product

PropertyValue
Product Name Ethyl 6-(4-oxopentyl)-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate
Molecular Formula C₁₂H₁₈N₂O₄
Molecular Weight 254.28 g/mol
Core Heterocycle 4,5-Dihydropyridazin-3(2H)-one
Key Functional Groups Ester, Ketone, Lactam

This synthetic route exemplifies a novel reactivity pattern, transforming a linear diester into a complex heterocyclic system in a single, efficient step. The development of such methodologies is crucial for expanding the synthetic utility of readily available starting materials like this compound.

Mechanistic Investigations of Diethyl 3 Oxodecanedioate Transformations

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for β-keto esters, a class of compounds to which Diethyl 3-oxodecanedioate belongs, typically involves a combination of kinetic, spectroscopic, and chromatographic techniques. These methods provide insights into the reaction pathways, the identities of transient intermediates, and the factors influencing reaction rates.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For a compound like this compound, this would involve systematically varying the concentrations of reactants and catalysts while monitoring the rate of product formation or reactant consumption. Such studies allow for the determination of the reaction order with respect to each component, providing crucial clues about the molecularity of the rate-determining step.

For instance, in a base-catalyzed self-condensation (a Dieckmann-type cyclization if intramolecular, or a Claisen-type condensation if intermolecular), the rate law would be determined to understand the role of the base in the initial deprotonation of the α-carbon. The data obtained from these experiments would be used to propose a plausible reaction mechanism.

Table 1: Hypothetical Kinetic Data for a Base-Catalyzed Transformation of this compound

ExperimentInitial [this compound] (M)Initial [Base] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻⁵
20.200.102.4 x 10⁻⁵
30.100.202.4 x 10⁻⁵

This table represents the type of data that would be collected in kinetic studies. The hypothetical values suggest a reaction that is first order in both the ester and the base.

Spectroscopic and Chromatographic Analysis of Reaction Progress

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for monitoring the progress of a reaction and identifying intermediates. For this compound transformations, ¹H and ¹³C NMR spectroscopy could be used to track the disappearance of starting material signals and the appearance of product signals over time. The detection of transient species, such as enolates, might be possible using low-temperature NMR studies.

IR spectroscopy would be useful for observing changes in the carbonyl stretching frequencies, distinguishing between the ketone and ester carbonyls in the starting material and any subsequent intermediates or products.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS), would be employed to separate and identify the components of the reaction mixture at various time points. This is crucial for quantifying the conversion of the starting material and the yield of the products, as well as for identifying any side-products, which can provide further mechanistic insights.

Computational Chemistry and Molecular Modeling Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict and understand the mechanistic details of reactions involving compounds like this compound.

Quantum Mechanical Calculations of Reaction Energetics and Transition States

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for a proposed reaction pathway. By identifying the lowest energy path, the most likely reaction mechanism can be determined.

For this compound, these calculations could be used to model key steps such as enolate formation, nucleophilic attack, and subsequent elimination or rearrangement. The calculated activation energies for different potential pathways would provide a theoretical basis for predicting reaction outcomes and rates.

Table 2: Representative Calculated Energetic Data for a Generic β-Keto Ester Reaction Step

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantsDFT (B3LYP)6-31G(d)0.0
Transition StateDFT (B3LYP)6-31G(d)+15.2
ProductsDFT (B3LYP)6-31G(d)-5.8

This table illustrates the type of energetic data that would be generated from quantum mechanical calculations to assess the feasibility of a reaction step.

Conformational Analysis and Stereochemical Predictions

The reactivity of a flexible molecule like this compound is influenced by its conformational preferences. Molecular modeling can be used to perform a conformational analysis to identify the low-energy conformations of the molecule. This is particularly important for intramolecular reactions, where the proximity of the reacting functional groups is dictated by the molecular conformation.

Furthermore, computational models can be used to predict the stereochemical outcome of reactions. By calculating the energies of the transition states leading to different stereoisomeric products, it is often possible to predict which stereoisomer will be formed preferentially.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a reaction. By replacing an atom at a specific position in this compound with one of its isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁶O with ¹⁸O), the position of the label in the product molecules can be determined using mass spectrometry or NMR spectroscopy.

For example, to confirm the mechanism of a Claisen-type condensation, one could use this compound labeled with ¹⁸O in one of the ethoxy groups. The location of the ¹⁸O in the products would definitively show which ester group acted as the nucleophile and which as the electrophile. Similarly, deuterium (B1214612) labeling at the α-carbon would allow for the direct observation of the deprotonation and subsequent bond formation steps. These studies provide unambiguous evidence for proposed reaction pathways.

Diethyl 3 Oxodecanedioate As a Versatile Synthetic Building Block

Precursor for Complex Cyclic and Polycyclic Systems

Theoretically, the presence of a ketone and two ester functionalities within diethyl 3-oxodecanedioate offers multiple reactive sites for intramolecular cyclization reactions. The long aliphatic chain could facilitate the formation of medium to large ring systems, which are of interest in various areas of chemical research. Intramolecular aldol (B89426) or Claisen-type condensations could, in principle, lead to the formation of carbocyclic structures. However, specific, documented examples of this compound being utilized as a direct precursor for the synthesis of complex cyclic or polycyclic systems are not readily found in the current body of scientific literature.

Application in the Synthesis of Functionalized Aliphatic Chains

The structure of this compound inherently contains a functionalized C10 aliphatic chain. The beta-keto ester moiety allows for a variety of chemical transformations. For instance, the acidic alpha-protons are amenable to alkylation reactions, enabling the introduction of further substituents along the carbon chain. Decarboxylation of the beta-keto ester group could yield a long-chain ketone, while reduction of the ketone and ester functionalities could produce diols. Despite these plausible synthetic routes, specific research articles detailing the application of this compound for the targeted synthesis of functionalized aliphatic chains are not prevalent.

Role in the Construction of Diverse Heterocyclic Frameworks

Beta-keto esters are well-known precursors for the synthesis of a wide array of heterocyclic compounds through reactions with dinucleophiles. For example, reactions with hydrazines can yield pyrazoles, with ureas or thioureas can lead to pyrimidines (the Biginelli reaction), and with ammonia (B1221849) and an aldehyde can produce dihydropyridines (the Hantzsch synthesis). While these are standard reactions for beta-keto esters, the specific use of this compound in these multi-component reactions to generate heterocycles bearing a long aliphatic side chain is not a widely reported area of investigation.

Contribution to the Synthesis of Advanced Organic Materials

The long aliphatic chain of this compound could potentially be incorporated into polymers or other organic materials to impart specific properties such as flexibility or hydrophobicity. The reactive handles of the beta-keto ester could serve as points for polymerization or for grafting onto other material backbones. Nevertheless, there is a lack of published research demonstrating the contribution of this compound to the synthesis of advanced organic materials.

Design and Synthesis of New this compound Derivatives for Specific Synthetic Aims

The modification of this compound to create new derivatives for targeted synthetic purposes is a logical avenue for research. This could involve transformations of the ketone or ester groups, or reactions at the alpha-carbon. Such derivatives could then be employed in the synthetic pathways mentioned above. However, the scientific literature does not currently provide significant examples of the design and synthesis of novel derivatives of this compound with specific synthetic applications in mind.

Analytical and Spectroscopic Characterization Methodologies

Advanced Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating Diethyl 3-oxodecanedioate from reaction mixtures and verifying its purity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that provide both retention time data for the compound and mass-to-charge ratio information for its fragments, thereby confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the volatility of this compound allows for its separation on a capillary column. However, a potential challenge in the gas chromatography of β-keto esters is the possibility of thermal degradation or transesterification if active sites are present in the GC system. The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns for β-keto esters, primarily driven by cleavages alpha to the carbonyl groups and McLafferty rearrangements. For long-chain diethyl esters, common fragment ions include those resulting from the loss of the ethoxy group (-OC2H5) and cleavage of the aliphatic chain.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of β-keto esters as it avoids the high temperatures of GC. A significant consideration in the liquid chromatography of these compounds is the presence of keto-enol tautomerism, which can lead to peak broadening or splitting. To address this, reversed-phase HPLC methods often employ acidic mobile phases or elevated column temperatures to accelerate the interconversion between tautomers, resulting in a single, sharp peak. Mixed-mode chromatography has also been shown to improve peak shape for β-diketones. The mass spectrometric detector provides molecular weight confirmation and fragmentation data for structural verification.

Table 1: Predicted Chromatographic and Mass Spectrometric Data for this compound

ParameterPredicted Value/Characteristic
GC Retention Index Dependent on column and conditions
LC Retention Time Dependent on column and mobile phase
Molecular Ion (M+) m/z 258.1467 (for C14H26O5)
Key MS Fragments Expected fragments from loss of ethoxy, alpha cleavage, and McLafferty rearrangement
HRMS (M+H)+ m/z 259.1802

Note: The data in this table is predicted and may vary based on experimental conditions.

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are fundamental for the detailed elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is predicted to show characteristic signals for the two equivalent ethyl ester groups, typically a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). The protons on the long aliphatic chain will appear as a series of multiplets. The methylene protons adjacent to the ketone (at C2) and the other ester (at C4) would have distinct chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum will provide distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the ketone carbonyl (C3), the two ester carbonyls (C1 and C10), the methylene carbons of the ethyl groups (-OCH₂-), the methyl carbons of the ethyl groups (CH₃), and the carbons of the aliphatic backbone. The chemical shifts of these carbons provide definitive evidence for the compound's carbon framework.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display strong absorption bands characteristic of its functional groups. A prominent peak corresponding to the C=O stretching vibration of the ketone will be observed, typically in the range of 1710-1725 cm⁻¹. Additionally, a strong absorption band for the C=O stretching of the ester groups will be present, usually around 1735-1750 cm⁻¹. The C-O stretching vibrations of the esters will also be visible.

UV-Vis Spectroscopy: Due to the presence of the ketone chromophore, this compound is expected to exhibit a weak n→π* absorption band in the ultraviolet-visible (UV-Vis) spectrum, typically around 270-300 nm. The keto-enol tautomerism can influence the UV-Vis spectrum, with the enol form, if present, showing a π→π* transition at a shorter wavelength and with higher intensity. semanticscholar.orgmdpi.comrsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This technique is invaluable for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Absorption Bands
¹H NMR (CDCl₃) ~1.25 ppm (t, 6H, 2xCH₃), ~4.15 ppm (q, 4H, 2xOCH₂), Multiplets for aliphatic chain protons
¹³C NMR (CDCl₃) ~14 ppm (2xCH₃), ~61 ppm (2xOCH₂), ~200-210 ppm (C=O, ketone), ~170-175 ppm (C=O, esters), Aliphatic signals
IR (cm⁻¹) ~1715 (C=O, ketone), ~1740 (C=O, ester), ~2850-2960 (C-H stretch)
UV-Vis (nm) ~270-300 (n→π*)

Note: The data in this table is predicted based on typical values for similar functional groups and may vary based on experimental conditions.

X-Ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would also reveal the packing arrangement of the molecules within the crystal lattice. While obtaining suitable crystals for long-chain aliphatic esters can be challenging, a successful crystallographic analysis would provide unambiguous structural proof. acs.orgacs.orgnih.govdtic.mil

Chiral Analysis and Stereochemical Assignment Techniques

As this compound does not possess a stereocenter in its parent structure, chiral analysis is not applicable. However, if the molecule were to be functionalized at a prochiral center, for example, through an asymmetric reduction of the ketone, then chiral analysis would become essential. In such a scenario, techniques like chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) would be employed to separate and quantify the resulting enantiomers. acs.orgchromatographyonline.comnih.govnih.govwikipedia.org These methods utilize chiral stationary phases that interact differently with each enantiomer, leading to their separation.

Future Research Directions and Emerging Opportunities in Diethyl 3 Oxodecanedioate Chemistry

Exploration of Uncharted Reactivity and Novel Transformation Pathways

The chemical versatility of Diethyl 3-oxodecanedioate stems from its multiple reactive sites: the nucleophilic α-carbon, the electrophilic ketone and ester carbonyls, and the terminal ester group. While the chemistry of monofunctional β-keto esters is well-established, the interplay between the distant functionalities in this specific molecule offers opportunities for discovering novel transformations. acs.orgresearchgate.net

Future research could focus on intramolecular cyclization reactions, leveraging the ten-carbon chain to form medium to large ring structures, which are valuable scaffolds in medicinal chemistry. Catalyst-controlled site-selective activation of C-H bonds presents another exciting avenue. nih.gov For instance, a catalyst could be designed to selectively functionalize a specific methylene (B1212753) group along the aliphatic chain, a long-standing challenge in organic synthesis. nih.gov

Furthermore, the application of modern organocatalysis could unlock new asymmetric transformations. acs.org Chiral catalysts could be employed for the enantioselective alkylation or arylation of the α-carbon, leading to chiral building blocks. Palladium-catalyzed reactions, which have been shown to generate palladium enolates from allyl β-keto esters, could be explored to develop unique decarboxylative functionalizations not achievable through traditional methods. nih.gov

Table 1: Potential Novel Transformations for this compound

Transformation Type Potential Reagents/Catalysts Expected Product Class
Intramolecular Cyclization Strong base (e.g., NaH), Lewis acids Macrocyclic β-keto lactones
Site-Selective C-H Functionalization Pd catalysts with specialized ligands Chain-functionalized dicarboxylates
Asymmetric α-Alkylation Chiral phase-transfer catalysts, organocatalysts Chiral dicarboxylic acid derivatives
Palladium-Catalyzed Decarboxylative Allylation Allyl alcohol, Pd(0) catalyst α-allyl substituted monoesters
Tandem Michael Addition-Cyclization α,β-Unsaturated ketones, base Polycyclic structures

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional syntheses of β-keto esters and dicarboxylic acids often rely on stoichiometric reagents and volatile organic solvents, generating significant waste. nih.gov Future research must prioritize the development of green and atom-economical methods for the synthesis of this compound. rsc.org

One promising approach is the use of biocatalysis, employing enzymes like lipases for transesterification under mild, solvent-free conditions. google.com Another avenue involves electrochemical methods, which use electrons as clean oxidants or reductants, thereby avoiding stoichiometric chemical waste. rsc.org The development of catalytic routes from renewable feedstocks, such as fatty acids, represents a significant step towards a more sustainable chemical industry. researchgate.net

The concept of atom economy, which maximizes the incorporation of starting materials into the final product, should guide the design of new synthetic pathways. rsc.org For instance, catalytic isomerization or addition reactions that avoid the use of protecting groups and minimize by-products would be highly desirable. nih.gov

Table 2: Comparison of Hypothetical Synthetic Routes

Metric Traditional Route (e.g., Claisen Condensation) Proposed Sustainable Route
Starting Materials Diethyl adipate, Ethyl acetate (B1210297) Renewable long-chain dicarboxylic acid
Reagents Strong stoichiometric base (e.g., Sodium ethoxide) Reusable heterogeneous catalyst
Solvent Anhydrous ethanol (B145695), Toluene (B28343) Green solvents (e.g., water, acetone) or solvent-free
By-products Stoichiometric salts, alcohol Minimal, potentially water
Atom Economy Moderate High

Integration into Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions for synthesizing and functionalizing complex molecules like this compound can be a time-consuming process. Automated synthesis platforms and high-throughput experimentation (HTE) offer a powerful solution to accelerate this discovery phase. nih.govresearchgate.net

HTE allows for the parallel execution of a large number of experiments, enabling the rapid screening of catalysts, reagents, solvents, and temperatures to identify optimal conditions. nih.govchemrxiv.org An automated system could be programmed to explore the vast reaction space for, as an example, the site-selective lactonization of this compound, quickly identifying the ideal catalyst-ligand combination from a large library. nih.govhte-company.com This technology not only speeds up research but also generates large, high-quality datasets that can be used for machine learning applications to predict reaction outcomes. nih.gov The integration of synthesis, purification, and analysis in automated platforms can significantly shorten the design-make-test cycle in chemical research. nih.govmit.edu

Computational Design of New Catalysts and Reaction Systems

Computational chemistry provides invaluable tools for understanding reaction mechanisms and designing novel catalysts from first principles. pnnl.govrsc.org For a molecule with multiple functional groups like this compound, computational methods can predict which sites are most likely to react under specific conditions, guiding experimental design and avoiding unnecessary trial-and-error.

Density Functional Theory (DFT) calculations can be used to model transition states and determine activation energies for competing reaction pathways. ethz.ch This would be particularly useful in designing catalysts for the selective functionalization of one ester group over the other, or for controlling the outcome of intramolecular cyclizations. For instance, computational studies on dicarboxylic acids have provided insights into their surface interactions and coordination, which is crucial for designing heterogeneous catalysts. researchgate.netnih.govmdpi.commetall-mater-eng.com By modeling the interaction between the substrate, potential catalysts, and solvents, researchers can rationally design systems that favor a desired transformation with high selectivity and efficiency. nih.govnih.gov

Potential for Applications in Modular Assembly and Diversity-Oriented Synthesis

The structure of this compound makes it an ideal candidate for advanced synthetic strategies like modular assembly and diversity-oriented synthesis (DOS). caltech.edu DOS aims to efficiently create libraries of structurally diverse molecules from a common starting material, which is a powerful approach in drug discovery. nih.govrsc.org

This compound can serve as a flexible scaffold. The two ester termini can be differentially functionalized, while the β-keto ester moiety can be used as a handle for a variety of coupling and cyclization reactions. This "modular" approach allows for the systematic variation of different parts of the molecule. For example, one could envision a synthetic sequence where the terminal ester is converted to an azide (B81097) and the α-carbon is functionalized with an alkyne, creating a precursor for intramolecular click chemistry to form macrocycles. By varying the building blocks attached at each stage, a large library of complex and diverse compounds could be rapidly generated from this single, versatile starting material. springernature.combeilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity Diethyl 3-oxodecanedioate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification and ketonization steps. To optimize purity, use controlled stoichiometric ratios (e.g., excess ethanol for esterification) and monitor reaction progress via FTIR or GC-MS to track intermediate formation . Temperature gradients (e.g., maintaining 60°C for esterification and 80–100°C for ketonization) and inert atmospheres (nitrogen) reduce side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H NMR for ester methylene protons (δ 4.1–4.3 ppm) and ketone carbonyl (δ 2.1–2.5 ppm). 13C^{13}C NMR should show ester carbonyls (δ 170–175 ppm) and ketone carbonyl (δ 205–210 ppm).
  • IR : Confirm ester C=O stretches (~1740 cm1^{-1}) and ketone C=O (~1710 cm1^{-1}).
  • MS : Look for molecular ion peaks at m/z corresponding to C14_{14}H24_{24}O5_5 (theoretical MW: 272.3) and fragmentation patterns (e.g., loss of ethoxy groups). Cross-validate with reference spectra from databases like SciFinder .

Q. What are the critical parameters for ensuring reproducibility in this compound-based reactions?

  • Methodological Answer : Document reagent purity (e.g., ≥99% for starting materials), solvent drying methods (e.g., molecular sieves for anhydrous conditions), and reaction vessel specifications (e.g., borosilicate glass). Use standardized protocols for temperature control (water baths ±0.5°C) and agitation (magnetic stirrers at 500–600 rpm). Publish raw data (e.g., NMR spectra, chromatograms) to enable cross-lab validation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) elucidate the mechanistic pathways of this compound in catalytic reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition states and activation energies for ester hydrolysis or ketone reduction. Molecular dynamics (MD) simulations can model solvent effects (e.g., ethanol vs. THF) on reaction kinetics. Validate models against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line variability, solvent effects). Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity assays). Use multivariate statistics (ANOVA, PCA) to isolate bioactive moieties and validate via structure-activity relationship (SAR) studies .

Q. How can in situ spectroscopic methods (e.g., Raman, in-line NMR) monitor real-time transformations of this compound in flow chemistry systems?

  • Methodological Answer : Integrate flow reactors with Raman probes to track carbonyl group changes (1700–1800 cm1^{-1}) or in-line NMR for dynamic structural analysis. Optimize flow rates (0.1–1 mL/min) to balance residence time and signal resolution. Use chemometric tools (e.g., PLS regression) to correlate spectral data with reaction yields .

Methodological Guidance

  • Literature Review : Perform scoping reviews to map existing synthesis protocols and bioactivity studies, prioritizing peer-reviewed journals over preprints. Use tools like CAS SciFinder for patent analysis and Web of Science for citation tracking .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in bioactivity studies. For synthetic inconsistencies, compare solvent polarity (Kamlet-Taft parameters) and catalyst loadings across studies .
  • Experimental Design : Follow factorial design (e.g., Box-Behnken) to optimize multi-variable reactions (temperature, catalyst concentration, solvent ratio). Include negative controls (e.g., uncatalyzed reactions) and triplicate runs for statistical rigor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-oxodecanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-oxodecanedioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.